4-Methyl-4-nitroheptanedioic acid

Catalog No.
S1926863
CAS No.
5437-39-8
M.F
C8H13NO6
M. Wt
219.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Methyl-4-nitroheptanedioic acid

CAS Number

5437-39-8

Product Name

4-Methyl-4-nitroheptanedioic acid

IUPAC Name

4-methyl-4-nitroheptanedioic acid

Molecular Formula

C8H13NO6

Molecular Weight

219.19 g/mol

InChI

InChI=1S/C8H13NO6/c1-8(9(14)15,4-2-6(10)11)5-3-7(12)13/h2-5H2,1H3,(H,10,11)(H,12,13)

InChI Key

QSVSXKWXZSDWIU-UHFFFAOYSA-N

SMILES

CC(CCC(=O)O)(CCC(=O)O)[N+](=O)[O-]

Canonical SMILES

CC(CCC(=O)O)(CCC(=O)O)[N+](=O)[O-]

Search Strategies for Further Exploration:

While specific research on 4-Methyl-4-nitroheptanedioic acid might be scarce, here are some resources that could be helpful in your search for relevant information:

  • Scientific Databases: Searching scientific databases like SciFinder () or Google Scholar () using the CAS Registry Number (5437-39-8) or the chemical name might reveal research articles or patents mentioning this compound.
  • Chemical Literature Reviews: Reviewing Chemical Abstracts () can provide insights into the broader field of nitroalkanes and potentially lead to research articles that utilize similar compounds.

4-Methyl-4-nitroheptanedioic acid is a dicarboxylic acid characterized by the presence of both a methyl and a nitro group on the heptanedioic acid backbone. Its molecular formula is C9H13NO4C_9H_{13}NO_4, and it features two carboxylic acid groups (-COOH) at the terminal positions of a seven-carbon chain, with a methyl group and a nitro group located on the fourth carbon. This compound is of interest due to its potential applications in organic synthesis and materials science.

Typical for dicarboxylic acids, such as:

  • Esterification: Reaction with alcohols to form esters, which can be utilized in the production of polyesters.
  • Decarboxylation: Under specific conditions, it may lose carbon dioxide, leading to the formation of shorter-chain carboxylic acids.
  • Reduction: The nitro group can be reduced to an amine or hydroxyl group, altering its reactivity and properties.

These reactions are significant for modifying the compound for specific applications, including polymer synthesis and pharmaceuticals.

The synthesis of 4-methyl-4-nitroheptanedioic acid may involve several methods:

  • Direct nitration: Starting from heptanedioic acid, a nitration reaction can introduce the nitro group at the desired position using nitric acid.
  • Alkylation: Methylation of a suitable precursor can yield the methyl substituent on the heptanedioic acid framework.
  • Multi-step synthesis: Combining various organic reactions (such as Grignard reactions or Friedel-Crafts acylation) to construct the compound systematically.

Each method has its advantages and challenges regarding yield, purity, and reaction conditions.

4-Methyl-4-nitroheptanedioic acid has potential applications in:

  • Organic synthesis: As an intermediate in the production of more complex organic molecules.
  • Polymer chemistry: In creating polyesters or other polymeric materials due to its dicarboxylic acid functionality.
  • Pharmaceuticals: As a building block for drug development, particularly in creating compounds with enhanced biological activity.

Interaction studies involving 4-methyl-4-nitroheptanedioic acid could focus on its reactivity with various nucleophiles or electrophiles. Understanding these interactions is crucial for predicting its behavior in biological systems or during chemical transformations. For instance, studies could investigate how it interacts with amino acids or proteins, potentially revealing insights into its biological effects.

Several compounds share structural similarities with 4-methyl-4-nitroheptanedioic acid. These include:

Compound NameStructure FeaturesUnique Characteristics
Heptanedioic AcidTwo carboxylic groupsSimple dicarboxylic acid
4-Nitrophthalic AcidTwo carboxylic groups with a nitro groupAromatic structure
3-Methylglutaric AcidThree carbon chain with two carboxylic groupsContains an additional methyl group
2-Methylsuccinic AcidFive carbon chain with two carboxylic groupsMethyl substitution at the second position

Uniqueness

The uniqueness of 4-methyl-4-nitroheptanedioic acid lies in its specific arrangement of functional groups (methyl and nitro) on a heptanedioic backbone, which may impart distinct chemical properties compared to other similar compounds. This structural arrangement could lead to unique reactivity patterns and potential applications in various fields, including materials science and pharmaceuticals.

4-Methyl-4-nitroheptanedioic acid exhibits moderate thermodynamic stability characteristics typical of nitro-substituted dicarboxylic acids. The compound exists as a crystalline solid at standard temperature and pressure conditions, with a well-defined melting point range of 114-115°C [1]. This melting point reflects the influence of multiple intermolecular interactions, including hydrogen bonding between carboxyl groups and dipole-dipole interactions involving the nitro substituent.

The thermal stability of 4-Methyl-4-nitroheptanedioic acid is inherently limited by the presence of the nitro functional group, which introduces thermodynamic instability due to the high-energy nitrogen-oxygen bonds [2]. The compound demonstrates thermal decomposition behavior before reaching its normal boiling point, as evidenced by the reported boiling point of 152°C under reduced pressure conditions (1-2 Torr) [1]. This low-pressure boiling point indicates significant thermal lability and the tendency for decomposition at elevated temperatures under atmospheric pressure.

Phase transition behavior analysis reveals that the compound undergoes a solid-to-liquid transition at its melting point, with an estimated enthalpy of fusion in the range of 25-35 kilojoules per mole, consistent with similar molecular weight organic compounds containing multiple polar functional groups. The crystalline structure is stabilized by extensive hydrogen bonding networks formed between adjacent molecules through their carboxyl groups, with additional stabilization provided by dipole-dipole interactions involving the nitro group.

Under elevated temperature conditions, particularly above 150°C, the compound becomes susceptible to thermal decomposition reactions characteristic of nitro compounds [3]. These decomposition pathways may involve the elimination of nitrogen oxides and the formation of various degradation products, including simpler carboxylic acids and gaseous byproducts.

Table 1: Thermodynamic Stability Parameters

PropertyValueUnitsTemperature Range
Melting Point114-115°CStandard Pressure
Boiling Point152°C1-2 Torr
Estimated Heat of Formation-800 to -900kJ/mol298 K
Estimated Heat of Fusion25-35kJ/mol387-388 K
Thermal Decomposition Onset>150°CAtmospheric Pressure

Solubility Profile in Organic/Aqueous Media

The solubility characteristics of 4-Methyl-4-nitroheptanedioic acid are governed by the competing influences of its hydrophilic carboxyl groups and the electron-withdrawing nitro substituent. In aqueous media, the compound exhibits limited to moderate solubility, with the two carboxyl groups providing hydrogen bonding sites that enhance aqueous dissolution [4] [5]. However, the presence of the nitro group and the methyl substituent introduces hydrophobic character that partially counteracts the solubilizing effect of the carboxyl groups.

The solubility profile demonstrates temperature dependence, with increasing solubility observed at elevated temperatures due to enhanced molecular motion and weakening of intermolecular hydrogen bonds. The compound's ionization behavior in aqueous solution contributes significantly to its overall solubility, with higher solubility observed under basic conditions where deprotonation of the carboxyl groups occurs.

In organic solvents, the solubility of 4-Methyl-4-nitroheptanedioic acid varies considerably based on the solvent's polarity and hydrogen bonding capability. Polar protic solvents such as alcohols demonstrate good to moderate solubility due to their ability to form hydrogen bonds with both the carboxyl and nitro functional groups [6] [7]. The compound shows moderate solubility in polar aprotic solvents through dipole-dipole interactions with the nitro group and electrostatic interactions with the carbonyl oxygens.

Nonpolar solvents exhibit poor solvation of the compound due to the strong polar character imparted by the multiple oxygen-containing functional groups. The limited solubility in hydrophobic media reflects the predominant influence of the polar substituents over the relatively short hydrocarbon chain.

Table 2: Solubility Profile Analysis

Solvent TypeExpected SolubilityPrimary InteractionsTemperature Effect
WaterLimited to ModerateHydrogen bonding, ionizationPositive
AlcoholsGood to ModerateHydrogen bondingPositive
Polar AproticModerateDipole-dipoleModerate
Nonpolar OrganicPoorVan der Waals onlyMinimal

Acid-Base Behavior and pKa Determination

4-Methyl-4-nitroheptanedioic acid functions as a diprotic acid, with two distinct ionization equilibria corresponding to the sequential deprotonation of its carboxyl groups [8] [9]. The acid-base behavior is significantly influenced by the electron-withdrawing nitro substituent, which enhances the acidity of both carboxyl groups through inductive effects.

The first ionization step, involving the more acidic carboxyl group, is estimated to occur with a pKa value in the range of 2.5-3.5, which is lower than typical aliphatic dicarboxylic acids due to the electron-withdrawing influence of the nitro group [10]. This enhanced acidity results from the stabilization of the conjugate base through delocalization of negative charge facilitated by the nitro substituent.

The second ionization equilibrium exhibits a pKa value approximately 2-3 units higher than the first, typically falling in the range of 4.5-5.5. This increase reflects the electrostatic repulsion between the already formed carboxylate anion and the second deprotonation site, as well as the reduced influence of the nitro group's electron-withdrawing effect on the more distant carboxyl group.

The presence of the methyl substituent at the same carbon as the nitro group introduces steric effects that may slightly influence the ionization behavior, though this effect is secondary to the dominant electronic influence of the nitro group. The overall ionization pattern follows the typical behavior of substituted dicarboxylic acids, with complete ionization achieved under strongly basic conditions.

Table 3: Acid-Base Properties

Ionization StepEstimated pKaIonic FormPredominant pH Range
First2.5-3.5H₂A ⇌ HA⁻ + H⁺pH < 1
Second4.5-5.5HA⁻ ⇌ A²⁻ + H⁺pH 3-6
Complete Ionization-A²⁻pH > 7

Surface Tension and Intermolecular Forces

The surface tension properties of 4-Methyl-4-nitroheptanedioic acid reflect the complex interplay of intermolecular forces arising from its multiple polar functional groups. The compound exhibits an estimated surface tension in the range of 45-65 millinewtons per meter at 25°C, which is consistent with values observed for other dicarboxylic acids bearing additional polar substituents [11].

The primary intermolecular forces governing the compound's surface behavior include strong hydrogen bonding interactions, dipole-dipole forces, and van der Waals attractions [12] [13]. Hydrogen bonding represents the dominant intermolecular force, with the carboxyl groups serving as both hydrogen bond donors through their hydroxyl groups and acceptors through their carbonyl oxygens. Additionally, the nitro group provides multiple hydrogen bond acceptor sites through its oxygen atoms.

Dipole-dipole interactions contribute significantly to the overall intermolecular force profile, arising from the permanent dipoles associated with the nitro group (dipole moment approximately 3.5-4.0 Debye) and the carbonyl groups of the carboxyl substituents [14]. These interactions are particularly important in the liquid phase and at interfaces, contributing to the compound's relatively high surface tension.

The molecular orientation at air-water interfaces demonstrates amphiphilic characteristics, with the polar carboxyl and nitro groups preferentially oriented toward the aqueous phase while the hydrocarbon chain components tend toward the air phase. This orientational preference influences both surface tension values and the compound's potential surfactant properties.

Van der Waals forces, while individually weak, contribute cumulatively to the intermolecular force profile, particularly through London dispersion forces arising from the hydrocarbon chain portion of the molecule [15]. The contribution of these forces increases with molecular size and surface area contact between adjacent molecules.

Table 4: Intermolecular Forces Analysis

Force TypeRelative StrengthContributing GroupsTemperature Dependence
Hydrogen BondingStrongCOOH groups, NO₂ oxygensDecreases with T
Dipole-DipoleModerate-StrongNO₂, C=O groupsDecreases with T
Van der WaalsWeak-ModerateHydrocarbon chainWeak T dependence
ElectrostaticModeratePartial chargesDecreases with T

Wikipedia

4-Methyl-4-nitroheptanedioic acid

Dates

Last modified: 08-16-2023

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